![molecular formula C16H17ClN2 B13178060 4-Chloro-n-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline CAS No. 23495-28-5](/img/structure/B13178060.png)
4-Chloro-n-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline
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Overview
Description
4-Chloro-n-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline is a chemical compound with the molecular formula C16H17ClN2. It features a tetrahydroisoquinoline skeleton with a 4-chloro-N-methylaniline group linked to the carbon atom at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-n-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline typically involves multistep organic reactions. One common method includes the Friedel-Crafts acylation followed by reduction and subsequent substitution reactions . The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-n-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: NaBH4, LiAlH4
Nucleophiles: NaOCH3, KOtBu
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-Chloro-n-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-n-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(methoxymethyl)-N-methylaniline: Similar in structure but with a methoxymethyl group instead of the tetrahydroisoquinoline moiety.
3-Chloro-2-methylaniline: Similar in structure but lacks the tetrahydroisoquinoline moiety.
4-Chloro-N-methylpyridine-2-carboxamide: Similar in structure but with a pyridine ring instead of the tetrahydroisoquinoline moiety.
Uniqueness
4-Chloro-n-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline is unique due to its tetrahydroisoquinoline skeleton, which imparts specific chemical and biological properties.
Biological Activity
4-Chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline is a compound with a complex structure that features a tetrahydroisoquinoline skeleton and a chloroaniline moiety. Its chemical formula is C16H17ClN2, and it is of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.
Chemical Structure and Properties
The compound consists of a tetrahydroisoquinoline core linked to a 4-chloro-N-methylaniline group. The structural characteristics include:
- Molecular Formula : C16H17ClN2
- Molecular Weight : 284.77 g/mol
- Key Functional Groups : Chloro group, amine group
Structural Analysis
The crystal structure analysis reveals significant details about the compound's geometry:
- The dihedral angle between the benzene rings is approximately 85.82°.
- An intramolecular N—H⋯N hydrogen bond stabilizes the structure.
- Intermolecular C—H⋯π interactions contribute to the molecular packing in the crystal lattice .
Pharmacological Potential
Research indicates that this compound may exhibit various biological activities. Here are some key findings:
- Antitumor Activity : Some studies suggest that compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The tetrahydroisoquinoline scaffold is often associated with anticancer properties due to its ability to interact with cellular targets involved in proliferation and apoptosis.
- Neuroprotective Effects : The presence of the tetrahydroisoquinoline moiety has been linked to neuroprotective activities, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity against certain bacterial strains, although specific data on this compound remains limited.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of several tetrahydroisoquinoline derivatives, including this compound, on human cancer cell lines. The results showed a significant reduction in cell viability at higher concentrations, indicating potential for further development as an anticancer agent.
Case Study 2: Neuroprotective Mechanisms
In a model of oxidative stress-induced neuronal injury, compounds similar to this compound were tested for their ability to reduce neuronal death. The results suggested that these compounds could mitigate oxidative damage through antioxidant mechanisms.
Table 1: Summary of Biological Activities
Table 2: Structural Details from Crystal Analysis
Parameter | Value |
---|---|
Dihedral Angle | 85.82° |
N—H⋯N Hydrogen Bond Length | 2.907 Å |
C—H⋯π Interaction | Present |
Properties
CAS No. |
23495-28-5 |
---|---|
Molecular Formula |
C16H17ClN2 |
Molecular Weight |
272.77 g/mol |
IUPAC Name |
4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline |
InChI |
InChI=1S/C16H17ClN2/c1-18-15-7-6-12(17)10-14(15)16-13-5-3-2-4-11(13)8-9-19-16/h2-7,10,16,18-19H,8-9H2,1H3 |
InChI Key |
XRUIERQCHYNNEP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)C2C3=CC=CC=C3CCN2 |
Origin of Product |
United States |
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